N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the sulfonyl group: The naphthalene-2-sulfonyl chloride is reacted with the pyrazole derivative in the presence of a base such as triethylamine to form the sulfonylated pyrazole.
N-phenylation: The final step involves the reaction of the sulfonylated pyrazole with phenyl isocyanate to introduce the N-phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The naphthalene and phenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1H-pyrazole-4-sulfonamide: Lacks the naphthalene and additional methyl groups, resulting in different chemical properties and biological activities.
Naphthalene-2-sulfonyl chloride: Used as a precursor in the synthesis but lacks the pyrazole and phenyl groups.
Uniqueness
N,3,5-trimethyl-1-(naphthalene-2-sulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide is unique due to its multi-functional groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
N,3,5-trimethyl-1-naphthalen-2-ylsulfonyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-16-22(31(28,29)24(3)20-11-5-4-6-12-20)17(2)25(23-16)30(26,27)21-14-13-18-9-7-8-10-19(18)15-21/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWYYCPDIBIPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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